molecular formula C10H18O B082684 (1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 13429-57-7

(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B082684
CAS No.: 13429-57-7
M. Wt: 154.25 g/mol
InChI Key: PXRCIOIWVGAZEP-WEDXCCLWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol can be synthesized through various methods. One common synthetic route involves the reduction of camphor using sodium borohydride or lithium aluminum hydride as reducing agents . The reaction typically occurs in an alcoholic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: In industrial settings, the production of endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol often involves the catalytic hydrogenation of camphor. This process uses a metal catalyst such as palladium or platinum on a carbon support, and the reaction is carried out under high pressure and temperature .

Mechanism of Action

The mechanism of action of endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol can be compared with other similar compounds such as isoborneol, borneol, and camphor :

Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol stands out due to its unique combination of structural features and versatile applications in various fields.

Properties

CAS No.

13429-57-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-8(6-7)10(9,3)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1

InChI Key

PXRCIOIWVGAZEP-WEDXCCLWSA-N

Isomeric SMILES

C[C@@]1([C@H]2CC[C@H](C2)C1(C)C)O

SMILES

CC1(C2CCC(C2)C1(C)O)C

Canonical SMILES

CC1(C2CCC(C2)C1(C)O)C

Synonyms

endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97%

Origin of Product

United States

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